molecular formula C9H11NO2 B3006463 N-(cyclopropylmethyl)furan-2-carboxamide CAS No. 1340325-87-2

N-(cyclopropylmethyl)furan-2-carboxamide

Cat. No.: B3006463
CAS No.: 1340325-87-2
M. Wt: 165.192
InChI Key: FKHRHXBVTJFEQT-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)furan-2-carboxamide is an organic compound with the molecular formula C9H11NO2. It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carboxamide group attached to a cyclopropylmethyl substituent.

Scientific Research Applications

N-(cyclopropylmethyl)furan-2-carboxamide has several scientific research applications:

Future Directions

Furan-based compounds have potential applications in medicinal chemistry . They can be synthesized under mild conditions supported by microwave radiation, which could be a promising direction for future research .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(cyclopropylmethyl)furan-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with cyclopropylmethylamine under appropriate conditions. The reaction typically requires a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to improve reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction, resulting in higher yields and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyclopropylmethyl)furan-2-carboxamide is unique due to its cyclopropylmethyl substituent, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-(cyclopropylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-9(8-2-1-5-12-8)10-6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHRHXBVTJFEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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